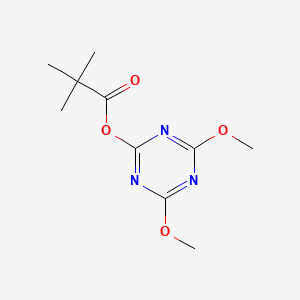
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is an organic compound that belongs to the triazine family. This compound is known for its role in various chemical reactions, particularly in the synthesis of amides and esters. It is widely used in organic chemistry due to its effectiveness as a coupling reagent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is typically synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction occurs spontaneously to form the quaternary ammonium chloride salt of the compound . The reaction is usually carried out in tetrahydrofuran as the solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk and stored under dry inert gas to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:
Condensation Reactions: It is used to condense carboxylic acids and amines to form amides.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols.
Formation of Weinreb Amides: It converts carboxylic acids to Weinreb amides in protic solvents.
Common Reagents and Conditions
The compound is commonly used with reagents such as carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran, methanol, or water. The reaction conditions are generally mild, often performed at room temperature and under atmospheric pressure .
Major Products Formed
The major products formed from these reactions include amides, esters, and Weinreb amides. These products are valuable intermediates in organic synthesis and are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate involves the activation of carboxylic acids. The carboxylic acid reacts with the compound to form an active ester, which then undergoes nucleophilic attack by an amine, alcohol, or other nucleophile. This results in the formation of the corresponding amide, ester, or other carboxylic derivative . The by-product of the reaction is 4,6-dimethoxy-1,3,5-triazin-2-ol .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is often compared with other coupling reagents such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used for similar applications but less efficient in some cases.
N,N’-Dicyclohexylcarbodiimide (DCC): Another common coupling reagent but can cause side reactions and is less stable.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Used for amide bond formation but requires additional reagents for activation.
The uniqueness of this compound lies in its high efficiency, mild reaction conditions, and versatility in forming various carboxylic derivatives .
Eigenschaften
CAS-Nummer |
91889-76-8 |
|---|---|
Molekularformel |
C10H15N3O4 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(4,6-dimethoxy-1,3,5-triazin-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)6(14)17-9-12-7(15-4)11-8(13-9)16-5/h1-5H3 |
InChI-Schlüssel |
HBGGPCYFWMJIJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=NC(=NC(=N1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)

![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
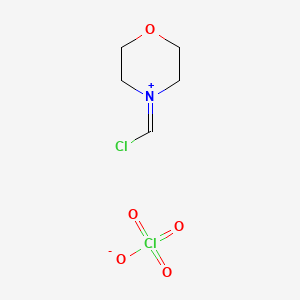
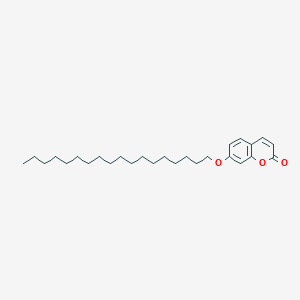

![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
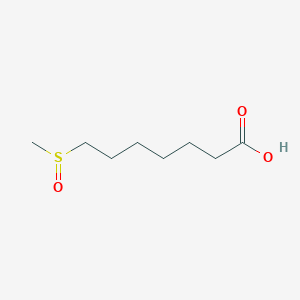



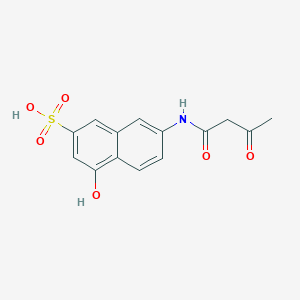
![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)

